2,6-Difluorophenylglyoxal hydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

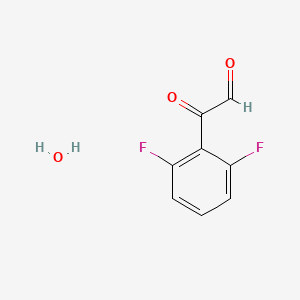

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(2,6-difluorophenyl)-2-oxoacetaldehyde;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F2O2.H2O/c9-5-2-1-3-6(10)8(5)7(12)4-11;/h1-4H;1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLULAPRBAPLIMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(=O)C=O)F.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Applications in Advanced Organic Synthesis and Chemical Biology

Potential Role as a Versatile Building Block in Complex Molecule Synthesis

The unique structural features of 2,6-Difluorophenylglyoxal hydrate (B1144303), namely the two electron-withdrawing fluorine atoms ortho to the glyoxal (B1671930) group, would theoretically make it a highly reactive and specific building block in organic synthesis.

The 1,2-dicarbonyl system is a classic precursor for the synthesis of a wide array of heterocyclic compounds through condensation reactions with various dinucleophiles. It is plausible that 2,6-Difluorophenylglyoxal hydrate could react with compounds containing vicinal diamines, amino-thiols, or amino-alcohols to construct fluorinated quinoxalines, thiazines, or oxazines, respectively. The steric hindrance from the ortho-fluorine atoms might influence the regioselectivity of such reactions, potentially leading to novel and specific isomers.

Fluorine-containing organic molecules are of significant interest in medicinal chemistry and materials science due to their unique properties, including increased metabolic stability, enhanced binding affinity, and altered lipophilicity. As a fluorinated building block, this compound could be incorporated into larger molecules to introduce a difluorophenyl moiety, thereby tuning the physicochemical and biological properties of the target compound.

Postulated Intermediate in the Design and Preparation of Targeted Chemical Probes

The electrophilic nature of the glyoxal functionality suggests that this compound could be a candidate for the development of chemical probes. These probes are instrumental in studying biological systems by selectively labeling and identifying proteins or other biomolecules. However, no specific examples of its use in this context have been reported.

Speculative Utility in Biological Research as a Tool for Mechanistic Studies

Phenylglyoxal (B86788) and its derivatives have been historically used to probe the active sites of enzymes, particularly those containing arginine residues. The high reactivity of the dicarbonyl group allows for covalent modification of the guanidinium (B1211019) group of arginine.

It can be conjectured that this compound could serve as a tool for studying enzyme mechanisms. Its reaction with critical arginine residues in an enzyme's active site could lead to irreversible inhibition, thereby helping to identify these residues and understand their role in catalysis. The fluorine substituents might modulate the reactivity and selectivity of this interaction.

By inhibiting specific enzymes, small molecules can be used to perturb biological pathways and study the resulting cellular responses. While theoretically possible for this compound, there is currently no published evidence of its use for this purpose.

The Enigmatic Profile of this compound: A Scientific Overview

Initial investigations into the chemical compound this compound reveal a notable absence of dedicated research and publicly available data. While the broader class of fluorinated phenylglyoxals has garnered scientific interest, this specific isomer remains largely unexplored in the scientific literature. This article aims to provide a structured overview of what can be inferred about its potential applications based on analogous compounds, while clearly acknowledging the current lack of direct research.

Potential in Materials Science: Exploration for Optoelectronic Applications Based on Analogous Fluorinated Compounds

While there is no direct research on the materials science applications of 2,6-Difluorophenylglyoxal hydrate (B1144303), the properties of analogous fluorinated organic compounds offer a glimpse into its theoretical potential. The introduction of fluorine atoms into organic molecules can significantly alter their electronic properties, making them attractive for optoelectronic applications.

The presence of the difluorophenyl group in 2,6-Difluorophenylglyoxal hydrate could, in principle, contribute to:

Enhanced Electron-Accepting Properties: The strong electron-withdrawing nature of fluorine atoms can lower the energy levels of the lowest unoccupied molecular orbital (LUMO), potentially making the compound a better electron acceptor.

Increased Stability: Fluorination can enhance the thermal and oxidative stability of organic materials.

Modified Crystal Packing: The substitution pattern of the fluorine atoms influences the intermolecular interactions and solid-state packing, which are crucial for charge transport in organic semiconductors.

It is important to emphasize that these are theoretical considerations based on the known effects of fluorination in other organic materials. Experimental validation through synthesis and characterization of this compound is necessary to determine its actual properties and potential for optoelectronic applications.

Reactivity and Reaction Mechanism Studies of 2,6 Difluorophenylglyoxal Hydrate

Oxidation Pathways and Derived Products

The oxidation of glyoxal (B1671930) compounds is a fundamental organic reaction. For 2,6-Difluorophenylglyoxal hydrate (B1144303), the expected oxidation pathways would primarily involve the conversion of the aldehyde group to a carboxylic acid.

Formation of 2,6-Difluorobenzoic Acid

The principal product expected from the oxidation of 2,6-Difluorophenylglyoxal hydrate is 2,6-Difluorobenzoic acid . This transformation involves the oxidation of the α-keto aldehyde moiety. While specific reagents and conditions for this exact substrate are not documented, standard oxidizing agents used for similar conversions provide a basis for hypothetical reaction conditions.

| Oxidizing Agent | Potential Reaction Conditions |

| Potassium permanganate (B83412) (KMnO4) | Basic, followed by acidic workup |

| Hydrogen peroxide (H2O2) | In the presence of a base |

| Tollens' reagent ([Ag(NH3)2]+) | Mild, selective for aldehydes |

This table presents plausible reagents for the oxidation of this compound to 2,6-Difluorobenzoic acid based on general organic chemistry principles, as specific literature for this reaction is unavailable.

Elucidation of Other Oxidized Derivatives

Further oxidation or side reactions could potentially lead to other derivatives, although these are generally less common. The stability of the difluorinated aromatic ring makes its oxidation under typical conditions unlikely.

Mechanistic Investigations of Oxidation Reactions

The mechanism for the oxidation of an aldehyde to a carboxylic acid typically involves the initial formation of a hydrate, which is already present in the starting material, this compound. This geminal diol can then be attacked by the oxidizing agent. For instance, with a permanganate oxidant in basic conditions, the reaction would likely proceed through a cyclic manganate (B1198562) ester intermediate, which then collapses to form the carboxylate.

Reduction Reactions and Resulting Compounds

The reduction of this compound would target the carbonyl groups. The selectivity of the reduction can often be controlled by the choice of the reducing agent.

Conversion to 2,6-Difluorophenylethanol

The complete reduction of both the ketone and aldehyde functionalities of this compound would yield 2,6-Difluorophenylethanol . This transformation would require a strong reducing agent capable of reducing both carbonyl groups.

| Reducing Agent | Potential Outcome |

| Sodium borohydride (B1222165) (NaBH4) | Selective reduction of the aldehyde and ketone to the corresponding diol. |

| Lithium aluminum hydride (LiAlH4) | Stronger reducing agent, ensuring complete reduction to the diol. |

| Catalytic Hydrogenation (e.g., H2/Pd) | Effective for reducing both carbonyl groups. |

This table outlines potential reducing agents for the conversion of this compound to 2,6-Difluorophenylethanol, based on established reactivity patterns of similar compounds, due to the absence of specific studies on the target molecule.

Identification of Additional Reduced Forms

The use of milder or more selective reducing agents could potentially lead to the formation of intermediate reduction products, such as the corresponding α-hydroxy ketone or α-hydroxy aldehyde. However, isolating these intermediates can be challenging as the reaction often proceeds to the more stable diol.

Mechanistic Insights into Reduction Processes

The reduction of the glyoxal functionality in this compound can be achieved using various reducing agents. While specific mechanistic studies on this particular compound are not extensively documented in the literature, the process can be understood by analogy to similar aromatic glyoxals. The reduction typically proceeds via a nucleophilic addition of a hydride ion to one of the carbonyl carbons of the glyoxal group.

The reaction with a mild reducing agent like sodium borohydride (NaBH₄) in an alcoholic solvent would likely lead to the formation of the corresponding diol, 1-(2,6-difluorophenyl)ethane-1,2-diol. The generally accepted mechanism involves the following steps:

First Hydride Attack: A hydride ion from the borohydride attacks one of the carbonyl carbons, which is electrophilic. This results in the formation of an alkoxide intermediate.

Protonation: The alkoxide intermediate is then protonated by the solvent (e.g., ethanol (B145695) or methanol) to yield a hydroxycarbonyl (B1239141) compound.

Second Hydride Attack: A second molecule of the reducing agent donates a hydride to the remaining carbonyl group, forming another alkoxide.

Final Protonation: This second alkoxide is protonated to give the final diol product.

The presence of the electron-withdrawing fluorine atoms on the phenyl ring is expected to enhance the electrophilicity of the carbonyl carbons, potentially increasing the rate of the reduction compared to non-fluorinated phenylglyoxal (B86788).

Stronger reducing agents, such as lithium aluminum hydride (LiAlH₄), would also effectively reduce the glyoxal to the diol. However, due to the higher reactivity of LiAlH₄, the reaction would need to be carried out in an aprotic solvent like diethyl ether or tetrahydrofuran, followed by an aqueous workup to protonate the resulting alkoxides.

Nucleophilic Aromatic Substitution (SNAr) on the Difluorophenyl Moiety

The 2,6-difluorophenyl moiety of this compound is activated towards nucleophilic aromatic substitution (SNAr) due to the presence of the two electron-withdrawing fluorine atoms and the glyoxal group. csbsju.edulibretexts.org The glyoxal group, being a strong deactivating group, further enhances the electrophilicity of the aromatic ring, making it susceptible to attack by nucleophiles. acgpubs.orgdntb.gov.ua

Regioselectivity and Stereoselectivity in Substitution Reactions

In SNAr reactions of this compound, the regioselectivity of the substitution is a key consideration. The two fluorine atoms are located at the ortho positions relative to the glyoxal substituent. Nucleophilic attack is generally favored at positions activated by electron-withdrawing groups. In this case, both fluorinated carbons are activated.

However, the steric hindrance from the adjacent glyoxal group might influence the site of attack. It is plausible that a nucleophile would preferentially attack the fluorine atom that is less sterically hindered. Computational studies on similar systems could provide more definitive insights into the preferred reaction pathway. researchgate.net

Stereoselectivity is not a primary concern in the substitution at the aromatic ring itself, as the ring is planar. However, if the incoming nucleophile or the resulting product contains chiral centers, the formation of diastereomers could be possible.

Influence of Fluorine Substituents on Electronic Properties and Reactivity

The two fluorine atoms at the 2 and 6 positions exert a strong electron-withdrawing inductive effect (-I effect) on the phenyl ring. researchgate.net This effect significantly reduces the electron density of the aromatic ring, making it highly electrophilic and thus more reactive towards nucleophilic attack. csbsju.edulibretexts.org This activation is a hallmark of SNAr reactions on polyfluorinated aromatic compounds. libretexts.org

The fluorine atoms also have a weak, electron-donating mesomeric effect (+M effect) due to their lone pairs of electrons. However, for halogens, the inductive effect is generally considered to be dominant over the mesomeric effect in influencing the reactivity of the aromatic ring in SNAr reactions. researchgate.net The net effect is a strong activation of the ring towards substitution.

Synthesis of Diverse Substituted Phenylglyoxal Derivatives

The reactivity of the difluorophenyl moiety in this compound towards SNAr allows for the synthesis of a variety of substituted phenylglyoxal derivatives. By choosing appropriate nucleophiles, one or both of the fluorine atoms can be replaced.

For instance, reaction with alkoxides (RO⁻) would yield alkoxy-substituted phenylglyoxals, while reaction with amines (RNH₂) or thiols (RSH) would lead to the corresponding amino- and thio-substituted derivatives. The reaction conditions, such as temperature, solvent, and the nature of the nucleophile, would play a crucial role in determining the outcome of the reaction, including whether mono- or di-substitution occurs.

Table 1: Potential Nucleophilic Aromatic Substitution Reactions of this compound

| Nucleophile | Potential Product(s) |

| Methoxide (CH₃O⁻) | 2-fluoro-6-methoxyphenylglyoxal hydrate, 2,6-dimethoxyphenylglyoxal hydrate |

| Ammonia (NH₃) | 2-amino-6-fluorophenylglyoxal hydrate, 2,6-diaminophenylglyoxal hydrate |

| Ethanethiolate (C₂H₅S⁻) | 2-ethylthio-6-fluorophenylglyoxal hydrate, 2,6-bis(ethylthio)phenylglyoxal hydrate |

This table is illustrative and based on the expected reactivity. Actual product distribution may vary based on reaction conditions.

Exploration of Other Reactive Transformations and Their Scope

Beyond reduction and SNAr, this compound can potentially undergo other transformations. The glyoxal moiety is known to react with various reagents. For example, it can undergo condensation reactions with o-phenylenediamines to form quinoxaline (B1680401) derivatives. The reactivity of the glyoxal group in this compound in such cyclization reactions could be a subject of further investigation.

The carbonyl groups of the glyoxal can also react with hydrazines to form hydrazones and with hydroxylamine (B1172632) to form oximes. These reactions provide avenues for further functionalization of the molecule.

Kinetic and Thermodynamic Analysis of Key Reactions

For the SNAr reactions, the rate would be dependent on the concentration of both the substrate and the nucleophile, typical of a second-order reaction. The rate would also be influenced by the nature of the solvent, with polar aprotic solvents generally favoring SNAr reactions. The activation energy for the substitution would be influenced by the electron-withdrawing power of the substituents on the aromatic ring.

Thermodynamically, the SNAr reactions are generally favorable when the incoming nucleophile forms a stronger bond with the aromatic carbon than the bond being broken (C-F bond).

For the reduction reactions, kinetic studies would likely show a dependence on the concentration of the glyoxal and the reducing agent. The thermodynamic favorability of the reduction is high due to the conversion of the high-energy carbonyl groups to more stable alcohol groups.

Further experimental and computational studies are necessary to provide quantitative kinetic and thermodynamic parameters for the reactions of this specific compound. nih.govrsc.org

Structural Elucidation and Characterization Methodologies for 2,6 Difluorophenylglyoxal Hydrate

Vibrational Spectroscopic Techniques for Molecular Structure Analysis

Vibrational spectroscopy provides critical insights into the functional groups and bonding arrangements within a molecule by probing its vibrational energy levels.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification and Vibrational Modes

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in 2,6-Difluorophenylglyoxal hydrate (B1144303). The absorption of infrared radiation excites molecular vibrations, and the resulting spectrum displays characteristic bands corresponding to specific bond types.

In the case of 2,6-Difluorophenylglyoxal hydrate, the FT-IR spectrum is expected to exhibit distinct absorption bands. The presence of the geminal diol (hydrate) group would be confirmed by a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of O-H stretching vibrations. The C-O stretching vibrations of the diol would likely appear as strong bands in the 1000-1200 cm⁻¹ region.

The aromatic ring would give rise to several characteristic absorptions. The C-H stretching vibrations of the aromatic protons are expected above 3000 cm⁻¹. The C=C stretching vibrations within the benzene (B151609) ring typically appear in the 1450-1600 cm⁻¹ range. Furthermore, the presence of the fluorine substituents would be indicated by strong C-F stretching bands, generally found in the 1100-1400 cm⁻¹ region. The out-of-plane C-H bending vibrations can also provide information about the substitution pattern of the aromatic ring.

Table 1: Expected FT-IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (gem-diol) | 3200-3600 | Broad, Strong |

| Aromatic C-H Stretch | >3000 | Medium |

| Aliphatic C-H Stretch | ~2850 | Weak |

| C=C Aromatic Stretch | 1450-1600 | Medium to Strong |

| C-F Stretch | 1100-1400 | Strong |

| C-O Stretch (gem-diol) | 1000-1200 | Strong |

| Aromatic C-H Bending | 700-900 | Strong |

Raman Spectroscopy for Complementary Vibrational Analysis

Raman spectroscopy serves as a valuable complement to FT-IR. It measures the inelastic scattering of monochromatic light, providing information about molecular vibrations. While FT-IR is sensitive to polar functional groups, Raman spectroscopy is particularly effective for non-polar bonds and symmetric vibrations.

For this compound, the symmetric stretching of the C=C bonds in the aromatic ring would be expected to produce a strong Raman signal. The C-F bonds would also be Raman active. The O-H stretching of the hydrate may be observable but is often a weak and broad feature in Raman spectra of aqueous solutions. The combination of FT-IR and Raman data provides a more complete picture of the vibrational modes of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for determining the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton (¹H) NMR Spectroscopy: Chemical Shifts, Spin-Spin Coupling, and Spectral Pattern Recognition

Proton (¹H) NMR spectroscopy of this compound would reveal the number of different types of protons and their neighboring atoms. The chemical shifts (δ) are indicative of the electronic environment of each proton.

The aromatic protons on the 2,6-difluorophenyl ring would appear in the downfield region, typically between δ 7.0 and 8.0 ppm. Due to the symmetry of the 2,6-disubstituted ring, a characteristic splitting pattern would be expected. The proton at the 4-position would likely appear as a triplet, while the protons at the 3- and 5-positions would appear as a doublet of doublets or a triplet, depending on the coupling constants.

The proton of the methine group (CH(OH)₂) would likely resonate in the region of δ 5.0-6.0 ppm. The protons of the hydroxyl groups are often broad and their chemical shift can vary depending on the solvent and concentration.

Spin-spin coupling between adjacent, non-equivalent protons provides information about the connectivity of the molecule. The coupling constants (J values) can also give insights into the dihedral angles between protons.

Carbon-13 (¹³C) NMR Spectroscopy: Elucidation of the Carbon Framework

Carbon-13 (¹³C) NMR spectroscopy provides a map of the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.

For this compound, the carbon of the geminal diol (C(OH)₂) would be expected to appear in the range of δ 90-100 ppm. The aromatic carbons would resonate between δ 110 and 165 ppm. The carbons directly bonded to fluorine would show a large C-F coupling, which can be a useful diagnostic tool. The signals for the aromatic carbons would be split due to coupling with fluorine.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C(OH)₂ | 90-100 |

| Aromatic C-F | 158-164 (with C-F coupling) |

| Aromatic C-H | 110-135 |

| Aromatic C-C | 120-140 |

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemical Assignment

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning all proton and carbon signals and for determining the complete connectivity of the molecule.

COSY (Correlation Spectroscopy): A COSY spectrum would show correlations between protons that are coupled to each other. This would confirm the connectivity of the protons in the aromatic ring and their relationship to the methine proton.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This allows for the definitive assignment of each carbon signal based on the known assignment of its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for identifying quaternary carbons (those with no attached protons) and for piecing together the entire molecular framework. For instance, correlations from the methine proton to the aromatic carbons would confirm the connection between the glyoxal (B1671930) hydrate moiety and the phenyl ring.

Through the systematic application and interpretation of these spectroscopic techniques, a complete and unambiguous structural elucidation of this compound can be achieved.

Dynamic NMR Studies of Hydrate Equilibria and Conformational Fluxionality

Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a powerful technique for investigating chemical processes that occur on the NMR timescale, typically involving energy barriers ranging from 5 to 25 kcal/mol. slideshare.netlibretexts.org For this compound, DNMR studies would be invaluable for understanding two key dynamic phenomena: the equilibrium between the hydrate and the anhydrous keto-aldehyde form, and the conformational fluxionality of the molecule.

In solution, 2,6-Difluorophenylglyoxal exists in equilibrium with its hydrate form. This equilibrium can be monitored by ¹H and ¹³C NMR spectroscopy. nih.gov At a given temperature, separate signals for the aldehyde proton of the anhydrous form and the gem-diol protons of the hydrate might be observed. By varying the temperature, the rate of interconversion between these two species can be altered. At low temperatures, the exchange is slow, and distinct peaks for both species are resolved. As the temperature increases, the rate of exchange increases, causing the peaks to broaden, coalesce into a single broad peak, and eventually sharpen into a time-averaged signal at high temperatures. slideshare.net A complete lineshape analysis of these variable-temperature spectra would allow for the determination of the kinetic and thermodynamic parameters (ΔH‡, ΔS‡, and ΔG‡) for the hydration and dehydration processes.

Furthermore, DNMR can probe the conformational dynamics, specifically the restricted rotation around the C(aryl)-C(carbonyl) single bond. The presence of two ortho-fluorine substituents introduces significant steric hindrance, which may result in a substantial energy barrier to rotation. This could lead to the existence of distinct, non-equivalent conformers at low temperatures, which would be observable by NMR. The fluorine atoms themselves (via ¹⁹F NMR) and the aromatic protons would serve as sensitive probes for this process. As the temperature is raised, the rate of rotation increases, leading to coalescence of the signals corresponding to the different conformers. Analysis of these temperature-dependent spectral changes would yield the rotational energy barrier.

Illustrative Data: The following table represents hypothetical data that could be obtained from DNMR studies on this compound to illustrate the concept.

| Dynamic Process | Nucleus Observed | Temperature Range (°C) | Coalescence Temp. (Tc) | ΔG‡ (kcal/mol) |

| Hydrate-Aldehyde Equilibrium | ¹H | -20 to 80 | ~45 | ~15 |

| C-C Bond Rotation | ¹⁹F | -90 to 20 | ~-40 | ~10 |

This table contains illustrative data and is not based on experimental results.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is an essential analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and the elucidation of molecular structure through fragmentation analysis.

Diverse Ionization Methods (e.g., Electron Ionization (EI), Chemical Ionization (CI), Electrospray Ionization (ESI), Matrix-Assisted Laser Desorption/Ionization (MALDI))

The choice of ionization method is critical as it influences the type of information obtained. acdlabs.comnumberanalytics.com

Electron Ionization (EI): A hard ionization technique that bombards the molecule with high-energy electrons (typically 70 eV). acdlabs.com This results in the formation of a molecular ion (M⁺•) and extensive fragmentation. The resulting fragmentation pattern is highly reproducible and serves as a molecular fingerprint, aiding in structural elucidation by identifying stable carbocations and neutral losses characteristic of the molecule's functional groups. For 2,6-Difluorophenylglyoxal, expected fragments could arise from α-cleavage at the carbonyl groups, leading to the loss of •CHO and •COCHO, and the formation of a stable 2,6-difluorobenzoyl cation.

Chemical Ionization (CI): A soft ionization technique where ions are produced through the reaction of the analyte with reagent gas ions (e.g., from methane (B114726) or ammonia). researchgate.net CI produces less fragmentation than EI, typically showing a prominent protonated molecule [M+H]⁺ or adduct ions. This is particularly useful for confirming the molecular weight of the anhydrous form of the compound.

Electrospray Ionization (ESI): A very soft ionization technique ideal for polar and thermally labile molecules. acdlabs.comuky.edu A solution of the analyte is sprayed through a high-voltage capillary, producing charged droplets from which ions are desolvated. For this compound, ESI would likely produce a strong signal for the protonated [M+H]⁺ or sodiated [M+Na]⁺ ion of the hydrate, making it an excellent method for confirming the molecular weight of the stable hydrate form.

Matrix-Assisted Laser Desorption/Ionization (MALDI): Another soft ionization technique, primarily used for large, non-volatile molecules like polymers and biomolecules. uky.edu The analyte is co-crystallized with a matrix that absorbs laser energy, leading to gentle desorption and ionization of the analyte. While less common for small molecules, MALDI could be employed and would be expected to show the molecular ion or protonated molecule with minimal fragmentation.

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio to a very high degree of accuracy (typically to four or five decimal places). measurlabs.comacs.org This precision allows for the unambiguous determination of the elemental formula of an ion. researchgate.net For this compound (C₈H₆F₂O₃), the exact mass of its molecular ion can be calculated and compared to the experimentally measured value. A close match (typically within 5 ppm) provides strong evidence for the proposed elemental composition, distinguishing it from other potential formulas with the same nominal mass. measurlabs.com

Illustrative Data: The table below shows hypothetical HRMS data for the protonated molecule of this compound.

| Ion Formula | Calculated Exact Mass | Measured Exact Mass | Mass Difference (ppm) |

| [C₈H₇F₂O₃]⁺ | 205.0358 | 205.0361 | 1.5 |

This table contains illustrative data and is not based on experimental results.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions between different energy levels within a molecule. shu.ac.uk The structural components responsible for this absorption are known as chromophores.

The UV-Vis spectrum of this compound would be characterized by absorptions arising from its aromatic ring and carbonyl groups. The primary electronic transitions of interest are π → π* and n → π*. hnue.edu.vn

π → π Transitions:* These are typically high-intensity absorptions resulting from the promotion of an electron from a π bonding orbital to a π* antibonding orbital. The conjugated system involving the benzene ring and the dicarbonyl moiety would give rise to strong π → π* transitions. One would expect to see bands related to the benzene chromophore (around 200-210 nm and a weaker, fine-structured band around 260-270 nm), which would be shifted and intensified by the carbonyl substituents.

n → π Transitions:* These are lower-intensity, "forbidden" transitions that involve promoting a non-bonding electron (from the oxygen atoms of the carbonyl groups) to a π* antibonding orbital. masterorganicchemistry.com These transitions occur at longer wavelengths than π → π* transitions and would likely appear as a weak, broad band in the 300-400 nm region for the α-dicarbonyl system. The presence of the gem-diol in the hydrate form would significantly alter the spectrum, as the carbonyl chromophore is removed. Therefore, comparing the spectrum in an aqueous solvent (favoring the hydrate) versus a non-aqueous, aprotic solvent (favoring the keto-aldehyde) could provide further insight into the hydration equilibrium.

Crystallographic Analysis: X-ray Diffraction (XRD) and Electron Diffraction

Crystallographic techniques are the most powerful methods for determining the precise three-dimensional structure of a molecule in the solid state.

Single-Crystal X-ray Diffraction (SCXRD) for Absolute Structure Determination

Single-Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the atomic arrangement within a crystalline solid. carleton.edufiveable.me The technique involves irradiating a single, high-quality crystal with a monochromatic X-ray beam. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern. carleton.edu By analyzing the positions and intensities of these diffracted spots, it is possible to calculate the electron density map of the molecule and thus determine:

Unit Cell Dimensions: The size and shape of the basic repeating unit of the crystal.

Space Group: The symmetry elements present in the crystal lattice.

Atomic Coordinates: The precise x, y, and z coordinates of every non-hydrogen atom in the molecule.

Bond Lengths and Angles: Accurate measurements of all intramolecular distances and angles.

Intermolecular Interactions: Details of hydrogen bonding and other non-covalent interactions that dictate the crystal packing.

For this compound, an SCXRD analysis would unambiguously confirm the covalent structure, showing the gem-diol (hydrate) moiety. It would also reveal the conformation of the molecule in the solid state, including the dihedral angle between the phenyl ring and the glyoxal side chain. Furthermore, the analysis would map out the hydrogen bonding network involving the hydroxyl groups of the hydrate and any water molecules of crystallization, providing a complete picture of the solid-state architecture. As the molecule is achiral, the concept of absolute structure determination would confirm the centrosymmetric or non-centrosymmetric nature of its crystal packing. nih.govspringernature.com

Illustrative Data: The following table provides a hypothetical summary of crystallographic data that could be obtained from an SCXRD experiment on this compound.

| Parameter | Illustrative Value |

| Chemical Formula | C₈H₆F₂O₃ |

| Formula Weight | 204.13 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.512 |

| b (Å) | 10.234 |

| c (Å) | 9.785 |

| β (°) | 105.3 |

| Volume (ų) | 821.5 |

| Z | 4 |

| R-factor (%) | 3.5 |

This table contains illustrative data and is not based on experimental results.

Determination of Crystal System, Space Group, and Unit Cell Parameters

The foundational step in the structural elucidation of a crystalline compound like this compound is the determination of its crystal system, space group, and unit cell parameters. This is typically achieved through single-crystal X-ray diffraction.

In this technique, a single crystal of the compound is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The crystal diffracts the X-rays in a specific pattern of spots, which is dependent on the internal arrangement of atoms. By analyzing the positions and intensities of these diffracted spots, crystallographers can deduce the fundamental properties of the crystal lattice.

The crystal system describes the symmetry of the unit cell, the smallest repeating unit of the crystal lattice. There are seven crystal systems: triclinic, monoclinic, orthorhombic, tetragonal, trigonal, hexagonal, and cubic.

The space group provides a more detailed description of the symmetry of the crystal, including all symmetry elements such as rotation axes, mirror planes, and inversion centers.

The unit cell parameters define the dimensions and angles of the unit cell. These include the lengths of the three axes (a, b, c) and the angles between them (α, β, γ).

For illustrative purposes, a hypothetical data table for the crystallographic parameters of a related compound is presented below.

| Crystal Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.50 |

| b (Å) | 12.20 |

| c (Å) | 7.80 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 778.9 |

| Z | 4 |

This table is for illustrative purposes only and does not represent actual data for this compound.

Analysis of Intermolecular Interactions and Supramolecular Assemblies

Once the crystal structure is solved, a detailed analysis of the intermolecular interactions that govern the packing of molecules in the crystal can be performed. These non-covalent interactions are crucial for understanding the physical and chemical properties of the solid state.

Role of Water Molecules in Stabilizing the Crystal Lattice

In a hydrated crystal, such as this compound, water molecules play a significant role in stabilizing the crystal lattice. acs.org They do this by forming hydrogen bonds with the host molecule and with each other. acs.org These hydrogen bonds are directional and can create extensive networks, linking molecules together into a stable three-dimensional structure. acs.org The water molecules can act as bridges between functional groups on adjacent molecules, satisfying hydrogen bond donor and acceptor sites that might otherwise be unfulfilled. Current time information in Bangalore, IN.

Hirshfeld Surface Analysis and Two-Dimensional Fingerprint Plots for Intermolecular Contacts (e.g., H···F, F···F, C···H interactions)

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal. mdpi.com The Hirshfeld surface is a three-dimensional surface defined around a molecule in a crystal, which partitions the crystal space into regions where the electron density of a given molecule dominates.

By mapping various properties onto this surface, such as the normalized contact distance (d_norm), one can identify regions of close intermolecular contacts. The d_norm surface highlights contacts shorter than the van der Waals radii in red, indicating strong interactions like hydrogen bonds.

A hypothetical breakdown of intermolecular contacts for a similar fluorinated compound is shown below.

| Interaction Type | Percentage Contribution |

| H···H | 40% |

| H···F/F···H | 25% |

| C···H/H···C | 15% |

| O···H/H···O | 10% |

| F···F | 5% |

| Other | 5% |

This table is for illustrative purposes only and does not represent actual data for this compound.

Computational Chemistry and Theoretical Modeling of 2,6 Difluorophenylglyoxal Hydrate Systems

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2,6-Difluorophenylglyoxal hydrate (B1144303). These methods provide a detailed picture of the molecule's geometry, vibrational modes, and electronic landscape.

Density Functional Theory (DFT) for Geometry Optimization and Vibrational Frequency Prediction

Once the geometry is optimized, the same level of theory can be used to predict the vibrational frequencies of the molecule. nih.gov These theoretical frequencies correspond to the various vibrational modes of the molecule, including stretching, bending, and torsional motions. Comparing the calculated vibrational spectrum with experimental infrared (IR) and Raman spectra can help in the identification and characterization of the compound. For instance, the characteristic stretching frequencies of the C=O, O-H, and C-F bonds in 2,6-Difluorophenylglyoxal hydrate could be precisely calculated. diva-portal.org

Table 1: Predicted Geometrical Parameters for this compound (Illustrative Example)

| Parameter | Bond/Angle | Predicted Value (DFT/B3LYP/6-311++G(d,p)) |

| Bond Length | C-C (Aromatic) | ~1.39 Å |

| C-F | ~1.35 Å | |

| C=O | ~1.22 Å | |

| C-C (Glyoxal) | ~1.53 Å | |

| O-H (Hydrate) | ~0.97 Å | |

| Bond Angle | F-C-C | ~119° |

| O=C-C | ~121° | |

| H-O-H (Hydrate) | ~105° |

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gap Determination

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). schrodinger.com The HOMO represents the ability of a molecule to donate electrons, while the LUMO indicates its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic transport properties. researchgate.net

A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily excitable and reactive. researchgate.net For this compound, DFT calculations can provide the energies of the HOMO and LUMO, allowing for the determination of the energy gap. This information is valuable for predicting how the molecule will interact with other chemical species. youtube.com

Table 2: Predicted Frontier Orbital Energies and Energy Gap for this compound (Illustrative Example)

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

| Energy Gap (LUMO-HOMO) | 4.7 |

Charge Distribution Analysis: Natural Bond Orbital (NBO) and Mulliken Population Analysis, and Molecular Electrostatic Potential (MEP) Mapping

Understanding the distribution of electronic charge within a molecule is crucial for predicting its reactive sites. Several computational techniques are employed for this purpose.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and charge distribution in a molecule. nih.govresearchgate.net It examines interactions between filled and vacant orbitals, offering insights into intramolecular charge transfer and hyperconjugative interactions. wisc.eduresearchgate.net For this compound, NBO analysis could quantify the charge on each atom, revealing the electron-withdrawing effects of the fluorine and oxygen atoms. aimspress.com

Mulliken population analysis is another method to calculate partial atomic charges. uni-muenchen.dewikipedia.org While it is a simpler and computationally less intensive method, its results can be highly dependent on the basis set used. wikipedia.org Nevertheless, it provides a qualitative understanding of the charge distribution. chemrxiv.org

Molecular Electrostatic Potential (MEP) mapping offers a visual representation of the charge distribution on the molecule's surface. libretexts.org The MEP map uses a color scale to indicate regions of negative and positive electrostatic potential. wolfram.com Red areas typically represent electron-rich regions (nucleophilic sites), while blue areas indicate electron-deficient regions (electrophilic sites). researchgate.net For this compound, the MEP map would likely show negative potential around the oxygen atoms of the carbonyl and hydroxyl groups, and positive potential near the hydrogen atoms and the carbon atoms attached to the electronegative fluorine atoms. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Hydration Dynamics

While quantum chemical calculations focus on static molecular properties, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. rug.nlresearchgate.net MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes and intermolecular interactions.

For this compound, MD simulations could be used to study the rotational freedom around the single bonds, identifying the most stable conformers and the energy barriers between them. Furthermore, MD simulations are particularly well-suited to investigate the hydration dynamics of the molecule. nih.gov By explicitly including water molecules in the simulation box, one can study the structure and dynamics of the water molecules in the hydration shell around the solute. nih.govrsc.org This can reveal details about hydrogen bonding between the hydrate and surrounding water molecules. illinois.edu

Mechanistic Investigations through Computational Reaction Pathways

Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions. By mapping out the potential energy surface of a reaction, it is possible to identify the most likely pathway from reactants to products.

Identification and Characterization of Transition States and Reaction Intermediates

A key aspect of mechanistic studies is the identification and characterization of transition states and reaction intermediates . arxiv.org A transition state represents the highest energy point along the reaction coordinate, while an intermediate is a metastable species that exists in a local energy minimum between two transition states.

For reactions involving this compound, such as its dehydration or its reaction with other nucleophiles, computational methods can be used to locate the geometries of the transition states and intermediates. arxiv.org By calculating the energies of these species, the activation energy of the reaction can be determined, providing crucial information about the reaction kinetics. Vibrational frequency calculations are also performed on these structures to confirm their nature; a transition state is characterized by having exactly one imaginary frequency, corresponding to the motion along the reaction coordinate.

Elucidation of Energy Profiles for Key Transformations

No published research was found that details the energy profiles for key transformations of this compound. Such studies would typically involve quantum mechanical calculations to map the potential energy surface for processes like dehydration, conformational changes, or reactions, identifying transition states and reaction intermediates. The absence of this data means that the energetic barriers and thermodynamic stability of different states of this system remain theoretically uncharacterized.

Advanced Theoretical Approaches for Intermolecular Interactions

The intricate network of non-covalent interactions that governs the structure and properties of molecular hydrates is often explored using advanced theoretical approaches. However, for this compound, the application of these methods is not documented in the scientific literature.

Reduced Density Gradient (RDG) Analysis for Non-covalent Interactions

Reduced Density Gradient (RDG) analysis is a method used to visualize and characterize non-covalent interactions, such as hydrogen bonds and van der Waals forces, based on the electron density and its gradient. This technique generates graphical plots that highlight regions of interaction and classifies them as attractive or repulsive. There are currently no available RDG analyses in the literature for this compound.

'Atoms in Molecules' (AIM) Theory for Detailed Bonding Characterization

The Quantum Theory of Atoms in Molecules (AIM) provides a rigorous framework for defining atoms and chemical bonds based on the topology of the electron density. Analysis of bond critical points within the AIM framework reveals the nature and strength of interactions. No AIM studies have been published for this compound to provide a detailed bonding characterization.

Radial Distribution Function (RDF) Analysis and Reciprocal Space Structure Factor Analysis

In computational studies of condensed phases, Radial Distribution Function (RDF) analysis is a statistical method used to describe how the density of surrounding particles varies as a function of distance from a reference particle. It is crucial for understanding the solvation structure and intermolecular organization in systems like molecular hydrates. Reciprocal space structure factor analysis complements RDF by providing information about long-range order. There is no published research containing RDF or structure factor analysis for this compound.

Future Research Directions and Emerging Methodologies

Development of Highly Selective and Sustainable Catalytic Systems for 2,6-Difluorophenylglyoxal Hydrate (B1144303) Reactions

The reactivity of 2,6-difluorophenylglyoxal hydrate, stemming from its adjacent carbonyl groups and fluorinated aromatic ring, presents a rich landscape for catalytic exploration. Future research will focus on developing novel catalytic systems that are not only highly selective but also align with the principles of green and sustainable chemistry. beilstein-journals.orgmdpi.com The goal is to move beyond stoichiometric reagents towards catalytic processes that offer high atom economy, reduced waste, and operate under mild conditions. beilstein-journals.org

Key areas of development include:

Transition-Metal Catalysis: The design of catalysts based on transition metals is a primary focus for facilitating C-H bond activation and other transformations on the fluorinated aromatic ring. beilstein-journals.orgdntb.gov.ua This approach allows for late-stage functionalization, which is particularly valuable in medicinal chemistry. mdpi.comresearchgate.net Research will likely target the development of catalysts that can selectively functionalize the C-H bonds of the phenyl ring in this compound.

Organocatalysis: The use of small organic molecules as catalysts offers an environmentally benign alternative to metal-based systems. For reactions involving the reactive dicarbonyl moiety of this compound, such as aldol (B89426) or Cannizzaro-type reactions, chiral organocatalysts could provide access to enantiomerically pure products. researchgate.netacs.org

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful and sustainable tool for generating reactive intermediates under mild conditions. mdpi.com This methodology could be applied to reactions involving this compound to enable novel transformations that are difficult to achieve with traditional thermal methods. mdpi.com

Biocatalysis: The use of enzymes as catalysts offers unparalleled selectivity and operates under environmentally friendly conditions. Future work could involve screening for or engineering enzymes, such as aryl-alcohol oxidases, that can selectively transform one of the carbonyl groups of this compound. nih.gov

| Catalytic System | Potential Advantages | Research Focus |

|---|---|---|

| Transition-Metal Catalysis | High reactivity, late-stage functionalization | Selective C-H activation on the difluorophenyl ring |

| Organocatalysis | Environmentally benign, access to chiral products | Asymmetric transformations of the dicarbonyl unit |

| Photoredox Catalysis | Mild reaction conditions, novel reactivity pathways | Radical-mediated functionalization reactions |

| Biocatalysis | High selectivity, green reaction media (e.g., water) | Enzymatic reduction or oxidation of carbonyl groups |

Advanced In Situ Spectroscopic Studies for Real-time Mechanistic Elucidation

A deeper understanding of reaction mechanisms is crucial for optimizing reaction conditions and designing more efficient catalysts. Advanced in situ spectroscopic techniques are powerful tools for monitoring reactions in real-time, allowing for the detection of transient intermediates and the elucidation of complex reaction pathways. wiley.comshimadzu.com Future research on this compound will increasingly employ these methods to move beyond endpoint analysis and gain dynamic insights into its reactivity. researchgate.net

Promising techniques include:

In Situ NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a highly effective tool for studying homogeneous catalytic reactions under actual reaction conditions, including elevated temperatures and pressures. wiley.comchemrxiv.org By monitoring changes in the NMR spectrum over time, researchers can track the consumption of reactants, the formation of products, and the appearance and disappearance of key intermediates. rsc.org

In Situ Infrared (IR) Spectroscopy: IR spectroscopy is particularly sensitive to changes in functional groups, making it ideal for monitoring reactions involving the carbonyl groups of this compound. acs.org This technique can provide valuable information about catalyst-substrate interactions and the formation of intermediate species in both batch and continuous-flow processes. acs.org

Raman Spectroscopy: As a complementary technique to IR, Raman spectroscopy can be used for in-line reaction monitoring, especially in aqueous media. nih.gov Its ability to provide real-time data allows for rapid reaction optimization. nih.gov

Mass Spectrometry: Techniques like Probe Electrospray Ionization (PESI) coupled with mass spectrometry enable the rapid, real-time monitoring of changes in molecular weight, providing direct evidence for the progression of a chemical reaction without the need for chromatography. shimadzu.comresearchgate.net

Integration of Artificial Intelligence and Machine Learning for Predictive Synthesis and Property Design

Future applications in this area include:

Predictive Reaction Modeling: ML algorithms can be trained on large datasets of chemical reactions to predict the feasibility and outcome (e.g., yield, selectivity) of new transformations. acs.org This can be used to navigate the complex reaction landscape of this compound and identify high-yielding conditions for untested substrates, saving significant experimental time and resources. drugtargetreview.comacs.org

De Novo Drug Design: Generative AI models can design novel molecules with specific biological activities. acs.org By using this compound as a starting scaffold, these models could generate derivatives with optimized pharmacokinetic and pharmacodynamic properties, leveraging the known benefits of fluorine in drug design. ikprress.orgresearchgate.net

Catalyst Discovery: The combination of ML with high-throughput experimentation can accelerate the discovery of novel catalysts. rsc.orgacs.org AI models can identify complex relationships between a catalyst's structure and its performance, guiding the synthesis of more efficient catalysts for reactions involving this compound. rsc.orgsciencedaily.com

Property Prediction: AI can predict the physicochemical and biological properties of molecules based on their structure. reddit.com This allows for the virtual screening of potential derivatives of this compound for applications in materials science or medicinal chemistry, prioritizing the synthesis of the most promising candidates. ikprress.org

Exploration of Supramolecular Chemistry and Host-Guest Interactions Involving this compound

Supramolecular chemistry, which focuses on non-covalent interactions, offers exciting opportunities for controlling the assembly and reactivity of molecules. wikipedia.org The structural features of this compound—specifically its fluorinated aromatic ring and polar carbonyl groups—make it an interesting candidate for studies in host-guest chemistry and the formation of ordered supramolecular structures. nih.govresearchgate.net

Future research directions may involve:

Fluorine-Specific Interactions: The electron-rich fluorine atoms on the phenyl ring can participate in non-covalent interactions, such as halogen bonding and dipole-dipole interactions, which can be exploited to direct the self-assembly of molecules. nih.gov The presence of two fluorine atoms may lead to unique packing arrangements and material properties. researchgate.net

Host-Guest Complexation: The dicarbonyl moiety and the aromatic ring can act as recognition sites for various host molecules, such as cyclodextrins, calixarenes, or cucurbiturils. nih.govnih.gov Encapsulating this compound within a host molecule could alter its solubility, stability, and reactivity, potentially enabling catalysis within confined spaces. acs.org

Crystal Engineering: By understanding the intermolecular interactions that govern the solid-state packing of this compound, it may be possible to design and synthesize co-crystals with tailored physical properties, such as melting point, solubility, and stability. The hydrogen bonding capabilities of the hydrate group are particularly relevant in this context. nih.gov

| Interaction Type | Molecular Feature | Potential Application |

|---|---|---|

| Halogen Bonding / Dipole-Dipole | 2,6-Difluoro Substituents | Crystal engineering, liquid crystal design nih.gov |

| Hydrogen Bonding | Hydrate (gem-diol) and Carbonyl Groups | Formation of co-crystals, self-assembled networks |

| Host-Guest Inclusion | Aromatic Ring and Carbonyls | Controlled reactivity, drug delivery systems nih.gov |

High-Throughput Screening Approaches for Discovery of Novel Reactivity and Applications

High-throughput screening (HTS) allows for the rapid testing of a large number of reaction conditions or compounds, dramatically accelerating the pace of discovery. nih.gov Applying HTS methodologies to this compound can efficiently map its reactivity with a wide range of substrates and catalysts, leading to the discovery of novel transformations and applications.

Key HTS strategies include:

Catalyst Screening: HTS is a powerful tool for discovering and optimizing catalysts. nih.gov By using platforms like KitAlysis™, researchers can rapidly screen a diverse array of catalysts and reaction conditions (e.g., ligands, bases, solvents) for a specific transformation of this compound, such as cross-coupling or condensation reactions.

Reaction Discovery: HTS can be used to explore the reactivity of this compound with a large library of different reactants. This can uncover unexpected reactions and lead to the synthesis of novel molecular scaffolds, particularly in the context of multicomponent reactions where the dicarbonyl unit can participate in complex cyclizations. rsc.orgresearchgate.net

Screening for Biological Activity: By screening this compound and its derivatives against a panel of biological targets, HTS can rapidly identify potential therapeutic applications. The fluorinated phenylglyoxal (B86788) motif is a valuable pharmacophore, and HTS can efficiently probe its potential as an inhibitor for various enzymes or receptors.

Analytical techniques compatible with HTS, such as mass spectrometry, UV/Vis spectroscopy, and infrared thermography, are crucial for the rapid analysis of the numerous reactions performed in parallel. iitm.ac.in The integration of HTS with AI and machine learning further enhances the discovery process by allowing for more intelligent experimental design and data analysis. rsc.org

Q & A

Q. What are the recommended synthetic routes for 2,6-difluorophenylglyoxal hydrate, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves oxidation of substituted acetophenones or hydrolysis of oximinoacetophenone derivatives. For example, glyoxals like 3,4-difluorophenylglyoxal hydrate (structurally analogous) are synthesized via nitrosylsulfuric acid oxidation in dioxan/water, followed by vacuum concentration and recrystallization from chloroform . Purity optimization requires careful control of hydration states (e.g., monohydrate vs. oligomers) by adjusting water content during crystallization. Analytical techniques like NMR and HPLC are critical for verifying purity .

Q. How should this compound be stored to maintain stability?

- Methodological Answer : Store under inert atmosphere (argon/nitrogen) in sealed containers at ≤-20°C to prevent hydration/dehydration equilibria and degradation. This is consistent with protocols for similar fluorinated glyoxal hydrates, where temperature and moisture control are essential for preserving reactivity .

Q. What analytical techniques are most effective for characterizing this compound?

- Methodological Answer : Use a combination of:

- NMR (¹H/¹⁹F/¹³C) to confirm substitution patterns and hydration state.

- HPLC-MS to detect impurities or oligomeric byproducts.

- X-ray crystallography (if crystalline) for definitive structural elucidation.

For example, enantiomeric ratios (e.r.) in hydantoin derivatives synthesized from glyoxals are determined via chiral HPLC .

Advanced Research Questions

Q. How do hydration states of this compound influence its reactivity in condensation reactions?

- Methodological Answer : Hydration states (e.g., monohydrate vs. anhydrous forms) alter electrophilicity at the α-ketoaldehyde moiety. In reactions with ureas, monohydrate forms may slow condensation kinetics due to hydrogen bonding, requiring extended reaction times (e.g., 72–120 hours) . Pre-drying the compound under vacuum or using molecular sieves can shift equilibrium toward the anhydrous form, enhancing reactivity. Monitor hydration via FT-IR (O-H stretches) or Karl Fischer titration .

Q. What strategies improve enantioselectivity when using this compound in asymmetric catalysis?

- Methodological Answer : Chiral Brønsted acids (e.g., phosphoric acids) or metal-ligand complexes can induce asymmetry. For example, 3,4-difluorophenylglyoxal hydrate achieved 93:7 e.r. in hydantoin synthesis using a chiral acid catalyst. Optimize solvent polarity (e.g., hexane/EtOAc mixtures) and stoichiometry to stabilize transition states . Computational modeling (DFT) aids in rationalizing stereochemical outcomes .

Q. How can conflicting reactivity data in fluorinated glyoxal hydrate studies be resolved?

- Methodological Answer : Contradictions often arise from:

- Hydration variability : Differences in water content between batches (e.g., monohydrate vs. hemihydrate) .

- Fluorine positioning : Ortho-fluorine groups (as in 2,6-difluoro vs. 3,4-difluoro) alter electronic effects and steric hindrance.

Standardize hydration states via lyophilization and validate using TGA (thermogravimetric analysis). Compare reactivity across fluorinated analogs to isolate electronic vs. steric contributions .

Q. What are the challenges in scaling up reactions involving this compound?

- Methodological Answer : Key issues include:

- Exothermicity : Fluorinated compounds may decompose under heat. Use controlled addition via syringe pumps and monitor with in-situ IR.

- Byproduct formation : Oligomers/polymers form during prolonged storage. Recrystallize before use and employ flash chromatography for purification .

- Moisture sensitivity : Use anhydrous solvents and glovebox techniques for large-scale syntheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.